molecular formula C30H30N2O5 B2935680 N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898343-54-9

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2935680
CAS No.: 898343-54-9
M. Wt: 498.579
InChI Key: QXXYBYMGNAYEFU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy, benzoyl, and acetamide. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the formation of metal complexes.

Biology:

  • Investigated for its potential as an antimicrobial or antiviral agent.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.
  • Used in drug discovery and development as a lead compound for the synthesis of new pharmaceuticals.

Industry:

  • Utilized in the development of advanced materials such as polymers and nanomaterials.
  • Employed in the synthesis of dyes and pigments for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the Ethoxy and Benzoyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, often using ethyl iodide and benzoyl chloride as reagents.

    Acetamide Formation: The final step involves the acylation of the quinoline derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, amines, or thiols.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
  • N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Comparison:

  • Structural Differences: The presence of different substituents such as methoxy or methyl groups can significantly alter the chemical and biological properties of these compounds.
  • Biological Activity: Variations in substituents can lead to differences in binding affinity and specificity for molecular targets, resulting in distinct biological activities.
  • Chemical Reactivity: The reactivity of these compounds in various chemical reactions can differ based on the nature and position of the substituents.

This detailed article provides a comprehensive overview of N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O5/c1-5-36-23-11-8-21(9-12-23)29(34)26-17-32(18-28(33)31-22-10-7-19(3)20(4)15-22)27-14-13-24(37-6-2)16-25(27)30(26)35/h7-17H,5-6,18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXYBYMGNAYEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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